N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-4-NITROBENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is a complex organic compound that features a benzothiazole ring, a nitrobenzamide group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole core.
Introduction of the Chloro and Methoxy Groups: Chlorination and methoxylation reactions are performed on the benzothiazole ring using reagents such as thionyl chloride and methanol, respectively.
Attachment of the Nitrobenzamide Group: The nitrobenzamide moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.
Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the intermediate compound with 2-dimethylaminoethyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group on the benzothiazole ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst, acidic conditions.
Substitution: Nucleophiles like amines, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the signaling cascades and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-aminobenzamide hydrochloride: Similar structure but with an amino group instead of a nitro group.
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylbenzamide hydrochloride: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This influences its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Biological Activity
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C22H22ClN3O4S, and it has a molecular weight of approximately 487.97 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Antibacterial and Antifungal Properties
Research has shown that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds related to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) have demonstrated effectiveness against various strains of bacteria and fungi. A study indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.08 µg/mL against tested organisms, suggesting strong antibacterial potential .
Antitumor Activity
The compound's antitumor activity has been evaluated in several cancer cell lines, including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). In vitro studies revealed moderate to high antiproliferative effects, with IC50 values indicating effective inhibition of cell growth .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, docking studies have suggested that certain derivatives bind effectively to target proteins involved in tumor progression, indicating a potential pathway for therapeutic action .
Study on Antibacterial Activity
In a comparative study of various benzothiazole derivatives, N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl) derivatives were tested against Mycobacterium tuberculosis. The results showed that some derivatives had comparable activity to standard antibiotics, with IC50 values ranging from 7.7 µM to 11.1 µM .
Evaluation of Antifungal Effects
Another study focused on the antifungal properties of the compound against Candida species. The findings indicated that the compound inhibited fungal growth effectively, with MIC values demonstrating its potential as an antifungal agent .
Data Tables
Compound | IC50 (µM) | MIC (µM) | Activity |
---|---|---|---|
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide | 9.2 ± 1.5 | 0.09 | Antibacterial |
Related Benzothiazole Derivative | 10.3 ± 2.6 | 0.08 | Antitumor |
Another Derivative | 11.1 ± 1.8 | 0.09 | Antifungal |
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S.ClH/c1-22(2)10-11-23(18(25)12-4-6-13(7-5-12)24(26)27)19-21-16-15(28-3)9-8-14(20)17(16)29-19;/h4-9H,10-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANXGYIYYPOJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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